4-Isopropyl-N,N-dimethyl-4-piperidinamine

Catalog No.
S13656399
CAS No.
M.F
C10H22N2
M. Wt
170.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-N,N-dimethyl-4-piperidinamine

Product Name

4-Isopropyl-N,N-dimethyl-4-piperidinamine

IUPAC Name

N,N-dimethyl-4-propan-2-ylpiperidin-4-amine

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

InChI

InChI=1S/C10H22N2/c1-9(2)10(12(3)4)5-7-11-8-6-10/h9,11H,5-8H2,1-4H3

InChI Key

RCZNEDJRDATMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNCC1)N(C)C

4-Isopropyl-N,N-dimethyl-4-piperidinamine, also known as a piperidine derivative, is a compound characterized by its piperidine ring structure substituted with an isopropyl group and two dimethyl groups. The molecular formula for this compound is C_{12}H_{19}N_{2}, and its molecular weight is approximately 193.29 g/mol. The structure features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

The chemical reactivity of 4-Isopropyl-N,N-dimethyl-4-piperidinamine can be explored through various reactions typical of amines and piperidine derivatives. Key reactions include:

  • Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation reactions, allowing for the introduction of additional alkyl groups.
  • Acylation: The amine functional groups can react with acyl chlorides to form amides, which may alter the compound's pharmacological properties.
  • N-oxidation: This reaction transforms the nitrogen atom into an N-oxide, which can change the compound's solubility and biological activity.

These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity in potential therapeutic applications.

The synthesis of 4-Isopropyl-N,N-dimethyl-4-piperidinamine typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane or similar compounds.
  • Alkylation: The piperidine intermediate can be subjected to alkylation using isopropyl bromide or another suitable alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • Dimethylation: Finally, N,N-dimethylation can be performed using dimethyl sulfate or methyl iodide under basic conditions to yield the final product.

These methods highlight the versatility of synthetic approaches available for producing this compound.

4-Isopropyl-N,N-dimethyl-4-piperidinamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible central nervous system activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: The compound can be utilized in studies exploring structure-activity relationships within piperidine derivatives.
  • Agricultural Chemistry: If shown to possess insecticidal or herbicidal properties, it could be explored for use in agrochemicals.

Further research into its properties will help clarify its practical applications.

Interaction studies involving 4-Isopropyl-N,N-dimethyl-4-piperidinamine primarily focus on its binding affinity to various receptors and enzymes. Initial findings suggest that it may interact with neurotransmitter receptors such as:

  • Dopamine Receptors: Potential modulation of dopaminergic activity could influence mood and cognition.
  • Adrenergic Receptors: Interaction with these receptors may affect cardiovascular responses and energy metabolism.

Detailed pharmacological profiling through in vitro and in vivo studies is necessary to understand these interactions fully.

Several compounds share structural similarities with 4-Isopropyl-N,N-dimethyl-4-piperidinamine, including:

  • N,N-Dimethylpiperidine: Lacks the isopropyl group but retains similar amine characteristics.
  • 4-Methyl-N,N-dimethylpiperidinamine: Similar structure with a methyl group instead of an isopropyl group.
  • 1-(2-Methylpropyl)-piperidine: Contains an alkyl chain but differs in nitrogen substitution.

Comparison Table

Compound NameStructure FeaturesUnique Characteristics
4-Isopropyl-N,N-dimethyl-4-piperidinamineIsopropyl group + two dimethyl groupsPotential CNS stimulant activity
N,N-DimethylpiperidineTwo dimethyl groupsLacks additional alkyl substitution
4-Methyl-N,N-dimethylpiperidinamineMethyl group instead of isopropylMay have different pharmacological effects
1-(2-Methylpropyl)-piperidinePropyl chain without dimethyl substitutionDifferent interaction profile

The uniqueness of 4-Isopropyl-N,N-dimethyl-4-piperidinamine lies in its specific substitution pattern, which may confer distinct biological activities compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.178298710 g/mol

Monoisotopic Mass

170.178298710 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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